Product packaging for Cyclohexylphosphonic dichloride(Cat. No.:CAS No. 1005-22-7)

Cyclohexylphosphonic dichloride

Cat. No.: B093389
CAS No.: 1005-22-7
M. Wt: 201.03 g/mol
InChI Key: MRRAOBIIOMSKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds are a broad class of chemicals characterized by the presence of a phosphorus atom. researchgate.net Their importance in modern research stems from their versatile reactivity and the unique properties conferred by the phosphorus-carbon bond. taylorandfrancis.com These compounds are utilized as intermediates and building blocks in the synthesis of a wide array of more complex molecules. researchgate.net The field of organophosphorus chemistry encompasses the study of their synthesis, structure, and reactivity. wikipedia.org

The applications of organophosphorus compounds are extensive. They are found in materials science as flame retardants and plasticizers. taylorandfrancis.com In the life sciences, they are crucial components of various biologically active molecules. researchgate.net For instance, phosphonates, which are derivatives of phosphonic acid, include some of the most widely used herbicides. wikipedia.org The ability of phosphorus to exist in different oxidation states and coordination numbers contributes to the vast diversity of organophosphorus compounds. wikipedia.org

Cyclohexylphosphonic Dichloride: Structural Features and Research Context

This compound, with the chemical formula C₆H₁₁Cl₂OP, is a member of the organophosphorus family. chemicalbook.com Its structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a cyclohexyl group and two chlorine atoms. This arrangement makes it a phosphonic dichloride. The presence of the reactive P-Cl bonds makes it a valuable intermediate in chemical synthesis.

From a research perspective, this compound is primarily of interest as a precursor for the synthesis of other organophosphorus compounds. Its reactivity allows for the introduction of the cyclohexylphosphonyl group into various organic molecules, enabling the exploration of new chemical entities with potentially interesting properties.

Scope of Academic Inquiry into this compound

Academic research on this compound is centered on its synthesis and its utility as a reagent in organic and organophosphorus chemistry. Studies often focus on developing efficient synthetic routes to the compound and exploring its reactivity with different nucleophiles. The goal is to understand the fundamental chemical transformations it can undergo and to utilize it in the construction of more complex molecular architectures. The compound serves as a model system for studying the reaction mechanisms of phosphonic dichlorides and for synthesizing novel ligands and materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Cl2OP B093389 Cyclohexylphosphonic dichloride CAS No. 1005-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichlorophosphorylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl2OP/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRAOBIIOMSKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways to Cyclohexylphosphonic Dichloride and Its Precursors

Established Synthetic Methodologies for Cyclohexylphosphonic Dichloride

The synthesis of this compound can be achieved through several established methods, with the chlorination of cyclohexylphosphonic acid being a primary route. Additionally, alternative pathways starting from cyclohexane (B81311) derivatives offer other synthetic options.

Synthesis from Cyclohexylphosphonic Acid

The most direct and common laboratory synthesis of this compound involves the chlorination of cyclohexylphosphonic acid. This transformation is typically accomplished using various chlorinating agents. One well-documented method utilizes oxalyl dichloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in a solvent such as dichloromethane. wikipedia.org This reaction proceeds with high efficiency, affording the desired product in excellent yields.

The general reaction is as follows: C₆H₁₁P(O)(OH)₂ + 2 (COCl)₂ → C₆H₁₁P(O)Cl₂ + 2 CO + 2 CO₂ + 2 HCl

Interactive Data Table: Synthesis of this compound from Cyclohexylphosphonic Acid

Chlorinating AgentCatalyst/SolventReaction ConditionsYield (%)Reference
Oxalyl dichlorideN,N-dimethylformamide/DichloromethaneHeating94 wikipedia.org

Alternative Synthetic Routes

Alternative synthetic strategies for this compound often commence with more readily available starting materials like cyclohexane or its derivatives. The Kinnear-Perren reaction is a notable method for preparing alkylphosphonyl dichlorides. nih.gov This reaction involves the treatment of an alkyl halide with phosphorus trichloride (B1173362) and aluminum chloride, followed by hydrolysis of the resulting complex. nih.gov For the synthesis of this compound, this would involve the use of chlorocyclohexane (B146310) as the starting material.

The general steps of the Kinnear-Perren reaction are:

Formation of the phosphonium (B103445) salt: C₆H₁₁Cl + PCl₃ + AlCl₃ → [C₆H₁₁PCl₃]⁺[AlCl₄]⁻

Hydrolysis to the phosphonyl dichloride: [C₆H₁₁PCl₃]⁺[AlCl₄]⁻ + H₂O → C₆H₁₁P(O)Cl₂ + AlCl₃ + 2 HCl nih.gov

Another approach involves the direct radical phosphonation of cyclohexane. This method typically uses reagents that can generate phosphorus-centered radicals, which then react with cyclohexane. While specific examples for the direct synthesis of this compound via this route are not extensively documented in readily available literature, the general principle is a known pathway in organophosphorus chemistry.

Furthermore, the reaction of cyclohexyldichlorophosphine (B1585149) (C₆H₁₁PCl₂) with an oxidizing agent can also yield this compound. Cyclohexyldichlorophosphine itself can be prepared through a radiation-thermal reaction of phosphorus trichloride with cyclohexane.

Industrial and Laboratory Scale Synthesis Considerations

The synthesis of this compound presents different challenges and considerations when transitioning from a laboratory setting to an industrial scale.

On a laboratory scale , the synthesis typically prioritizes reaction versatility, ease of purification, and achieving high yields on a small to medium scale. The use of reagents like oxalyl dichloride is common due to its high reactivity and the clean nature of the byproducts (gaseous CO, CO₂, and HCl), which simplifies purification. wikipedia.org The equipment used is generally standard laboratory glassware, and reactions are often performed under an inert atmosphere to prevent hydrolysis of the moisture-sensitive product.

On an industrial scale , the focus shifts towards cost-effectiveness, safety, process efficiency, and waste minimization. The choice of reagents is critical; for instance, while effective, oxalyl dichloride is relatively expensive for large-scale production. More economical chlorinating agents like phosgene (B1210022) (COCl₂) or thionyl chloride (SOCl₂) might be considered, despite their own handling and toxicity challenges. The reaction solvent also becomes a significant factor, with considerations for its cost, environmental impact, and ease of recovery.

Key Differences in Scale-Up Considerations:

AspectLaboratory ScaleIndustrial Scale
Reagent Choice High reactivity and purity are prioritized (e.g., oxalyl dichloride).Cost, availability, and safety are paramount (e.g., thionyl chloride, phosgene).
Solvent A wider variety of solvents can be used; ease of removal is a key factor.Solvent recovery, recycling, and environmental impact are major concerns.
Equipment Standard glassware.Specialized reactors, often glass-lined or made of corrosion-resistant alloys.
Process Control Manual or semi-automated control of temperature, addition rates, etc.Highly automated systems for precise control of reaction parameters and enhanced safety.
Safety Fume hoods and personal protective equipment are standard.Comprehensive safety protocols, including closed systems, scrubbers for toxic gases, and emergency shutdown procedures.
Purification Chromatography, distillation, or recrystallization on a small scale.Fractional distillation on a large scale is the most common method.
Waste Management Small quantities of waste are managed according to laboratory protocols.Efficient waste treatment and minimization are crucial for economic and environmental reasons.

The exothermic nature of the chlorination reaction requires careful thermal management, which is more challenging on a larger scale due to the lower surface-area-to-volume ratio of industrial reactors. This necessitates efficient cooling systems to prevent runaway reactions.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. For the synthesis of this compound and related compounds, several green chemistry principles can be applied.

Microwave-assisted synthesis has been shown to accelerate the esterification of phosphonic acids, suggesting its potential applicability to the chlorination step as well. Microwave irradiation can lead to shorter reaction times, reduced energy consumption, and potentially higher yields. While specific studies on the microwave-assisted synthesis of this compound are not prevalent, the technology holds promise for this transformation.

Phase-transfer catalysis (PTC) offers another green alternative, particularly for reactions involving immiscible phases. PTC can facilitate the reaction between an aqueous phase containing a salt of cyclohexylphosphonic acid and an organic phase containing the chlorinating agent. google.comchemicalbook.com This can reduce the need for harsh organic solvents and potentially allow for the use of milder reaction conditions. The catalyst, often a quaternary ammonium (B1175870) or phosphonium salt, can in many cases be recycled. google.com

The use of ionic liquids as catalysts and reaction media is also a promising green approach. Ionic liquids are non-volatile and can often be recycled, reducing the environmental impact associated with volatile organic solvents. For example, an environmentally friendly synthesis of phenylphosphonic dichloride has been developed using a Lewis acid ionic liquid as a catalyst, which can be reclaimed after the reaction. This suggests a potential avenue for the synthesis of this compound under greener conditions.

Finally, the use of solid-supported catalysts or reagents can simplify product purification and catalyst recovery. For instance, clay-catalyzed reactions are a well-established area of green chemistry and could potentially be adapted for the synthesis of phosphonic dichlorides.

While the direct application of these green methodologies to the synthesis of this compound is still an emerging area of research, they represent important future directions for making the production of this key chemical intermediate more sustainable.

Reactivity and Reaction Mechanisms of Cyclohexylphosphonic Dichloride

Fundamental Reaction Principles Governing Phosphonic Dichlorides

The chemical behavior of cyclohexylphosphonic dichloride is analogous to that of other phosphonic dichlorides, characterized by the electrophilic nature of the phosphorus atom. This makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Acyl Substitution Analogs in Phosphorus Chemistry

The general mechanism involves the attack of a nucleophile on the carbonyl carbon (in acyl compounds) or the phosphorus atom (in phosphonic dichlorides), forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the leaving group (a chloride ion in this case) and reforming the double bond. libretexts.org

Reactivity of the Phosphoryl Chloride Moiety

The phosphoryl chloride (P(O)Cl₂) moiety is a highly reactive functional group. The phosphorus atom is electron-deficient due to the presence of the electronegative oxygen and chlorine atoms, making it a strong electrophile. This reactivity allows it to readily react with various nucleophiles, including water, alcohols, amines, and phenols. wikipedia.orgsciencemadness.org

With water, phosphoryl chloride hydrolyzes to form phosphoric acid and hydrogen chloride. wikipedia.orgoecd.org Its reaction with alcohols and phenols yields phosphate (B84403) esters, a reaction often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl produced. wikipedia.orgsciencemadness.org The reactivity of phosphoryl chloride also extends to its ability to act as a Lewis base, forming adducts with Lewis acids. wikipedia.orgsciencemadness.org

Polycondensation Reactions Involving this compound

This compound is a valuable monomer in polycondensation reactions, leading to the formation of polyphosphonates. These polymers are of interest due to their properties, such as flame retardancy. lew.ro

Interfacial Polycondensation Methodologies

Interfacial polycondensation is a technique frequently employed for the synthesis of polymers from reactive monomers like this compound. This method involves the reaction of two immiscible phases, one containing the phosphonic dichloride and the other a diol or another suitable co-monomer. lew.roresearchgate.net

The liquid-liquid interfacial polycondensation of this compound (CPD) with a diol, such as bisphenol A (BPA), is a well-studied method for producing polyphosphonates. lew.rolew.ro The reaction typically occurs at the interface of an aqueous solution of the diol (often with a base and a phase-transfer catalyst) and an organic solvent containing the this compound. lew.ro

Several factors influence the yield and properties of the resulting polymer:

Solvent Type: The choice of the organic solvent is crucial. Chlorinated hydrocarbons have been found to give the best results in terms of yield and inherent viscosity. lew.ro

Stirring Speed: High stirring speeds generally lead to better outcomes. lew.ro

Temperature: The optimal temperature range for this reaction is typically low, between -5°C and 5°C. lew.ro

Molar Ratio of Reactants: A non-equimolecular ratio, specifically a CPD to BA molar ratio of 2.0:1.0, has been shown to produce the best results. lew.ro

Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), is beneficial for the reaction. lew.rolew.ro

Table 1: Influence of Reaction Parameters on Liquid-Liquid Interfacial Polycondensation of CPD and BPA

Parameter Optimal Condition Effect on Yield and Viscosity
Solvent Chlorinated Hydrocarbons High yields and inherent viscosities. lew.ro
Temperature -5 to 5 °C Yields and inherent viscosities increase with decreasing temperature. lew.ro
Molar Ratio (CPD:BPA) 2.0 : 1.0 Best results for yield and viscosity. lew.ro
Catalyst Tetrabutylammonium Bromide Enhances reaction efficiency. lew.ro
Stirring High Speed Improves yield and viscosity. lew.ro

Vapor-liquid interfacial polycondensation is another method used for synthesizing polyphosphonates from this compound and various bisphenols. researchgate.netresearchgate.nettandfonline.com In this technique, the more volatile monomer, in this case, the phosphonic dichloride, is introduced in the vapor phase to react with the diol in the liquid phase. researchgate.net

This method has been used to synthesize a series of polyphosphonates with molecular weights in the range of 8,500 to 35,000 and yields between 20% and 80%. researchgate.netresearchgate.net The reaction conditions, including temperature, reaction time, base concentration, and molar ratio of reactants, significantly affect the yield, inherent viscosity, and molecular weight of the resulting polymer. researchgate.netjst.go.jp In contrast to liquid-liquid interfacial polycondensation, yields in the vapor-liquid method have been observed to increase with a rise in temperature. lew.ro

Table 2: Comparison of Interfacial Polycondensation Methods for this compound

Feature Liquid-Liquid Interfacial Polycondensation Vapor-Liquid Interfacial Polycondensation
Reactant Phases Organic solvent with CPD, aqueous solution with diol. lew.ro CPD in vapor phase, diol in liquid phase. researchgate.net
Temperature Effect Yield increases with decreasing temperature. lew.ro Yield increases with increasing temperature. lew.ro
Typical Diols Bisphenol A. lew.rolew.ro Bisphenol A, hydroquinone, 4,4'-biphenol, etc. researchgate.netresearchgate.net
Reported Yields >50% under optimal conditions. lew.ro 20-80%. researchgate.netresearchgate.net
Reported Molecular Weights (Mn) High inherent viscosities reported. lew.ro ~8,500 - 35,000. researchgate.netresearchgate.net

Mechanistic Aspects of Interfacial Polycondensation

The interfacial polycondensation involving this compound is a complex process influenced by several factors that dictate the efficiency of the polymerization and the properties of the resulting polymer.

Phase transfer catalysts (PTCs) play a crucial role in facilitating interfacial polycondensation by transporting a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the reaction occurs. lew.ronih.gov This technique enhances reaction rates, allows for shorter reaction times, and increases yields. nih.gov In the liquid-liquid interfacial polycondensation of this compound (CPD) with bisphenol A (BA), quaternary onium salts such as tetraethylammonium (B1195904) chloride (TEAC), tetrabutylammonium chloride (TBAC), tetraethylammonium bromide (TEAB), and tetrabutylammonium bromide (TBAB) have proven to be effective phase-transfer catalysts. lew.ro The high solubility of these catalysts in the organic phase is key to their effectiveness. lew.ro Studies have identified tetrabutylammonium bromide (TBAB) as a particularly effective catalyst for this specific reaction. lew.rolew.ro The presence of a suitable PTC is essential for achieving high yields and inherent viscosities of the resulting polyphosphonate. lew.ro

Influence of Phase Transfer Catalyst Type on Polycondensation
Phase Transfer CatalystAbbreviationEffectiveness
Tetrabutylammonium BromideTBABReported as highly effective for CPD and BA polycondensation. lew.rolew.ro
Tetraethylammonium ChlorideTEACEffective for interfacial polycondensation. lew.ro
Tetrabutylammonium ChlorideTBACEffective for interfacial polycondensation. lew.ro
Tetraethylammonium BromideTEABEffective for interfacial polycondensation. lew.ro
Tetraethylphosphonium ChlorideTEPCSelected as a potential catalyst due to high solubility in the organic phase. lew.ro
Tetrabutylphosphonium ChlorideTBPCSelected as a potential catalyst due to high solubility in the organic phase. lew.ro
Tetrabutylphosphonium BromideTBPBSelected as a potential catalyst due to high solubility in the organic phase. lew.ro

The choice of the alkaline medium is a critical factor in the interfacial polycondensation of this compound, as the base can potentially react with the phosphonic dichloride monomer or the ester linkages in the growing polymer chain, leading to hydrolysis. lew.rolew.ro The polycondensation is typically carried out in an aqueous alkaline solution. researchgate.net The nature of the base influences both the yield and the inherent viscosity of the polymer. lew.ro For instance, in the polycondensation of CPD with bisphenol A, the highest interfacial tensions, which are conducive to higher molecular weights, were observed when using sodium hydroxide (B78521) or barium hydroxide as the base in conjunction with halogenated hydrocarbon solvents. lew.ro In solid-liquid systems, potassium phosphate has been used as the base. researchgate.net The solubility of the base, such as sodium carbonate in the reaction solvent, can also affect the reaction rate. rsc.org

Kinetic studies and the optimization of reaction parameters are essential for maximizing the yield and molecular weight of the resulting polymers. The polycondensation reaction is widely accepted to follow a classical aromatic nucleophilic substitution (SNAr) mechanism. rsc.orgrsc.org For aryl chlorides, the reaction typically follows a second-order rate law. rsc.orgrsc.org Key parameters that are optimized include reaction temperature, the molar ratio of reactants, base concentration, and stirring speed. lew.ro For the liquid-liquid interfacial polycondensation of this compound with bisphenol A, optimal results were achieved at temperatures between -5°C and 5°C, with a non-equimolecular molar ratio of CPD to BA of 2.0:1.0, and high stirring speeds. lew.ro In vapor-liquid interfacial polycondensation, parameters such as temperature, reaction time, and base concentration are also crucial. researchgate.netjst.go.jp

Parameters Influencing Polymerization Yield and Molecular Weight

The final properties of the polyphosphonates derived from this compound, specifically the polymerization yield and molecular weight (often inferred from inherent viscosity measurements), are highly dependent on a variety of reaction parameters.

Key influencing factors include:

Molar Ratio of Reactants : Unlike many polycondensation reactions that require a strict equimolar ratio, interfacial polycondensation can produce high molecular weight polymers even with non-equimolecular ratios of the reactants. lew.ro For the reaction between CPD and bisphenol A, a molar ratio of 2:1 (CPD:BA) yielded favorable results. lew.ro

Temperature : The reaction temperature significantly affects the polymerization outcome. For the liquid-liquid system of CPD and BA, a low temperature range of -5°C to 5°C was found to be optimal. lew.ro

Solvent : The choice of the organic solvent is a critical physical factor. Chlorinated hydrocarbons have been shown to produce high yields and inherent viscosities. lew.ro The solvent type influences the interfacial tension, a key characteristic of the boundary between the two phases. lew.ro

Stirring Speed : In liquid-liquid systems, high stirring speeds generally lead to better results by increasing the interfacial area between the two phases. lew.ro

Base Concentration : The concentration of the alkaline solution must be carefully controlled to promote the reaction without causing excessive hydrolysis of the monomer or the polymer. researchgate.net

Phase Transfer Catalyst : The type and concentration of the phase transfer catalyst are paramount for achieving high yields and molecular weights. lew.rolew.ro

Summary of Optimized Parameters for Polycondensation of this compound (CPD) with Bisphenol A (BA)
ParameterOptimal Condition/ObservationReference
Molar Ratio (CPD:BA)2.0 : 1.0 lew.ro
Temperature-5°C to 5°C lew.ro
Phase Transfer CatalystTetrabutylammonium bromide (TBAB) lew.rolew.ro
Stirring SpeedHigh lew.ro
Organic SolventChlorinated hydrocarbons lew.ro
BaseSodium hydroxide or Barium hydroxide lew.ro
Reaction Temperature Effects

The temperature at which reactions involving this compound are carried out has a significant impact on the yield, viscosity, and molecular weight of the resulting products. In the synthesis of polyphosphonates through vapor-liquid interfacial polycondensation with bisphenol A, the optimal temperature for achieving high inherent viscosities was found to be 120°C. researchgate.net In contrast, for liquid-liquid interfacial polycondensation systems, the highest inherent viscosities were obtained at much lower temperatures, in the range of -8°C to 0°C. researchgate.net This demonstrates that the physical state of the reacting phases dictates the optimal thermal conditions. For other types of reactions, such as the Hill reaction in chloroplasts, increasing temperature can initially increase the reaction rate up to a certain point, after which thermal inactivation occurs. nih.gov

Table 1: Effect of Temperature on Polycondensation Reactions

Polycondensation SystemOptimal Temperature for Highest Inherent Viscosity
Vapor-Liquid120°C researchgate.net
Liquid-Liquid-8°C to 0°C researchgate.net
Reagent Molar Ratios

The stoichiometry of the reactants is a critical parameter in the synthesis of polymers using this compound. In the vapor-liquid interfacial polycondensation with bisphenol A, the molar ratio of the reagents was one of the key factors studied to optimize the yield and molecular weight of the resulting polyphosphonate esters. researchgate.net While the specific optimal ratios are detailed in the referenced study, it highlights the general principle that controlling the relative amounts of the phosphonic dichloride and the diol is essential for achieving desired polymer properties.

Solvent Type, Volume, and Viscosity Effects

The choice of solvent can significantly influence the reactivity of this compound and the properties of the reaction products. In the synthesis of polyphosphonates, the reaction can be carried out in an aqueous medium, which is considered a "green chemistry" approach. researchgate.net The physical properties of the solvent, such as polarity and viscosity, can affect the photophysical characteristics of certain products. nih.gov For instance, while solvent polarity can cause a shift in the peak emission of fluorescent molecules, solvent viscosity can strongly influence the peak intensity of specific compounds. nih.gov

Other Derivatization Reactions

Beyond polymerization, this compound can be used to synthesize a variety of other organophosphorus compounds.

Formation of Phosphonate (B1237965) Esters

This compound can react with alcohols to form phosphonate esters. This is a common derivatization for phosphonic dichlorides. The reaction involves the displacement of the chloride ions by the alkoxy groups from the alcohols. A general method for synthesizing phosphonate esters involves the condensation of alcohols with phosphonates, which can be produced from the corresponding dichlorides. google.com The Arbuzov reaction is a well-known method for forming phosphonate esters, though it typically starts from a phosphite (B83602) ester and an alkyl halide. youtube.comresearchgate.net The direct reaction of this compound with alcohols provides a more direct route to the corresponding phosphonate esters.

Reactions with Organometallic Reagents (e.g., Magnesium)

Organometallic reagents, such as Grignard reagents (organomagnesium halides), are powerful tools for forming carbon-carbon and carbon-phosphorus bonds. youtube.com While the direct reaction of this compound with magnesium metal is not explicitly detailed in the provided results, the reaction of phosphonochloridates (which can be derived from phosphonic dichlorides) with Grignard reagents like methylmagnesium chloride (MeMgCl) and phenylmagnesium chloride (PhMgCl) is a known method for forming a P-C bond. researchgate.net This suggests that this compound could react with Grignard reagents, where the organic group of the Grignard reagent would displace one or both of the chlorine atoms to form a new P-C bond. The preparation of Grignard reagents themselves involves the reaction of an organic halide with magnesium metal. libretexts.org

Applications in Synthetic Chemistry

Role as a Precursor in Organophosphorus Synthesis

This compound serves as a key starting material for a range of organophosphorus derivatives. By reacting it with different nucleophiles, chemists can introduce the cyclohexylphosphonyl moiety into various molecular frameworks. For example, it can be converted to cyclohexylphosphonothioic dichloride through reaction with reagents like tetraphosphorus (B14172348) decasulfide. orgsyn.org This thio-derivative itself is a reactive intermediate. orgsyn.org

Use in the Preparation of Phosphonate (B1237965) Esters and Amides

A significant application of this compound is in the synthesis of cyclohexylphosphonate esters and amides. These reactions are typically achieved by treating the dichloride with the desired alcohol, phenol, or amine, often in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting esters and amides can be of interest for various research purposes, including as ligands in coordination chemistry or as molecules with potential biological activity.

Advanced Research and Future Directions

Recent Studies and Developments

Current research involving compounds derived from this compound explores their application in catalysis and materials science. For example, phosphonate (B1237965) ligands derived from similar dichlorides are used in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. sigmaaldrich.com The synthesis of novel phosphonate-based materials with specific optical or electronic properties is also an area of investigation.

Potential Future Applications in Chemical Research

Future research may focus on expanding the library of compounds accessible from this compound. This could involve developing new, more efficient synthetic methods for its derivatives and exploring their properties in greater detail. The development of chiral versions of these compounds could open up avenues in asymmetric catalysis. Furthermore, the incorporation of the cyclohexylphosphonate group into polymers could lead to new materials with tailored properties.

Academic and Research Applications of Cyclohexylphosphonic Dichloride and Its Derivatives

Applications in Polymer Science and Engineering

The use of cyclohexylphosphonic dichloride and its derivatives is notable in the field of polymer science and engineering. These compounds serve as crucial building blocks and modifying agents for developing high-performance polymers.

Development of Flame-Retardant Polymers and Additives

Phosphorus-containing compounds are widely recognized for their effectiveness as flame retardants. researchgate.net They can act in either the gas phase by scavenging flammable radicals or in the condensed phase by promoting char formation, which creates an insulating barrier. youtube.com This char layer limits the supply of oxygen to the polymer and reduces the release of flammable volatiles. youtube.com this compound derivatives are utilized in the synthesis of flame-retardant polymers. The incorporation of the cyclohexyl group can influence the thermal stability and degradation behavior of the resulting polymer.

The general mechanism for many phosphorus-based flame retardants involves the formation of phosphoric acid upon heating. This acid then facilitates the dehydration of the polymer, leading to the formation of a protective carbonaceous char layer. The effectiveness of these flame retardants is often enhanced when used in intumescent systems, which swell upon heating to form a multicellular char. nih.gov The shift towards halogen-free flame retardants has increased the interest in phosphorus-based compounds due to their lower environmental impact. specialchem.com

Synthesis of Biocompatible and Biodegradable Polyphosphoesters

Polyphosphoesters are a class of polymers known for their biocompatibility and biodegradability, making them suitable for various biomedical applications. The synthesis of these polymers can involve the use of phosphonic acid dichlorides. For instance, a dioxaphospholane derivative, 2-cyclohexyl-2-oxo-1,3,2-dioxaphospholane, was synthesized from this compound. rsc.org This monomer was then used in a well-controlled organocatalytic anionic ring-opening polymerization to produce poly(ethylene cyclohexyl phosphonate). rsc.org

The resulting polymers exhibited a significantly higher glass transition temperature (Tg) compared to other polyphosphoesters, and their biocompatibility was confirmed through cell-viability assays. rsc.org This demonstrates the potential of using this compound derivatives to create novel biocompatible and biodegradable materials with tunable thermal properties for applications such as drug delivery. rsc.orgnih.gov

Chemical Modification of Polymeric Materials (e.g., High-Density Polyethylene)

This compound has been successfully used for the chemical modification of high-density polyethylene (B3416737) (HDPE) through a high-temperature extrusion process. iaea.orgresearchgate.netsemanticscholar.org This modification, known as phosphorylation, occurs at the double bonds that form in polyethylene during heat treatment. researchgate.netsemanticscholar.org The introduction of the cyclohexylphosphonate group into the polyethylene matrix alters its physicochemical properties.

Studies have shown that this modification can affect the mechanical properties and thermal stability of HDPE. iaea.orgresearchgate.netsemanticscholar.org At low concentrations, the additive can lead to a decrease in the unsaturation of polyethylene, while higher concentrations can increase unsaturation due to subsequent dehydrochlorination. researchgate.netsemanticscholar.org The impact strength and other deformation-strength characteristics of the modified HDPE have been investigated, revealing a complex relationship between the concentration of the organophosphorus compound and the resulting material properties. researchgate.netsemanticscholar.org

Table 1: Effects of Cyclohexyl Dichlorophosphonate on High-Density Polyethylene Properties

PropertyObservationReference
UnsaturationDecreases at low concentrations, increases at higher concentrations. researchgate.netsemanticscholar.org
Mechanical PropertiesToughness and modulus of elasticity can be affected by the chemical interaction between the additive and the polymer matrix. semanticscholar.org
Thermal StabilityThe thermal characteristics of the modified polyethylene are studied to evaluate the stabilizing effect of the additive. researchgate.net

Formulation of Solid Polymer Electrolytes

Solid polymer electrolytes (SPEs) are a critical component of all-solid-state batteries and other electrochemical devices. The development of SPEs with high ionic conductivity and good mechanical stability is an active area of research. While direct application of this compound in SPEs is not extensively documented in the provided search results, the broader class of organophosphorus compounds is relevant. For instance, biopolymers like chitosan (B1678972) and methylcellulose (B11928114) are used to create polymer blend electrolytes. nih.gov The addition of plasticizers and salts enhances their ionic conductivity. nih.gov

The principles of using additives to modify polymer properties, as seen with HDPE, are applicable here. The incorporation of phosphorus-containing moieties can influence the polymer's segmental motion and the dissociation of salts, which are key factors for ionic transport. The use of organophosphorus compounds in creating flame-retardant electrolytes is also a significant area of research, aiming to improve the safety of batteries.

Role in Catalysis and Phase Transfer Chemistry

This compound and its derivatives also play a role in catalytic processes, particularly in the synthesis of polymers through phase transfer catalysis.

Use in Phase Transfer Catalyzed Polycondensation

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases. Polycondensation reactions, where monomers react to form a polymer, can be efficiently conducted using PTC. This method is particularly useful for synthesizing polyphosphoesters from the reaction of phosphonic dichlorides with diols. researchgate.net

In a typical PTC system for polycondensation, the phosphonic dichloride is in an organic phase, and the deprotonated diol is in an aqueous phase. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the diol anion to the organic phase where it can react with the phosphonic dichloride. An alternative method, inverse phase transfer catalysis (IPTC), has also been developed for the synthesis of polyphosphonates and polyphosphates, where the catalyst facilitates the transfer of the electrophile to the aqueous phase. researchgate.net These methods have been used to produce a variety of polyphosphoesters with controlled molecular weights and properties. researchgate.net

Development of Phosphorus-Containing Catalysts

This compound serves as a key building block for the synthesis of novel phosphorus-containing ligands, which are essential components of many homogeneous catalysts. The fundamental synthetic route involves the reaction of the dichloride with nucleophiles such as alcohols, phenols, or amines. This reaction displaces the chloride ions, which are excellent leaving groups, to form stable phosphonic esters or amides.

The resulting derivatives, such as cyclohexylphosphonic diamides or diesters, possess phosphorus atoms with lone pairs of electrons (on the new oxygen or nitrogen atoms) that can coordinate with transition metals (e.g., palladium, rhodium, nickel). This coordination is the basis for their function as ligands in catalysis. By modifying the structure of the nucleophile used in the initial reaction, researchers can systematically tune the steric and electronic properties of the resulting ligand. This fine-tuning is critical for optimizing catalyst activity, selectivity, and stability for specific chemical reactions, such as cross-coupling reactions or hydrogenations.

Table 1: Synthesis of Potential Ligand Precursors from this compound

ReactantProduct ClassGeneral Structure
Alcohols (R-OH)Cyclohexylphosphonic EstersC₆H₁₁(O)P(OR)₂
Amines (R₂NH)Cyclohexylphosphonic AmidesC₆H₁₁(O)P(NR₂)₂
Diols (HO-R-OH)Cyclic CyclohexylphosphonatesC₆H₁₁(O)P(O-R-O)

Precursor for Specialty Chemicals and Intermediates

The reactivity of this compound makes it an important precursor for a range of specialty chemicals and functional intermediates. The transformation of the dichlorophosphonyl group is central to these syntheses.

Key transformations include:

Hydrolysis: Reaction with water converts this compound into cyclohexylphosphonic acid. This acid and its salts have applications as corrosion inhibitors and flame retardants.

Esterification: Reaction with various alcohols or phenols yields cyclohexylphosphonic esters. researchgate.net These esters are explored for use as plasticizers, flame retardants, and additives in industrial fluids. The general method for producing phosphonate (B1237965) esters from phosphonic acids is a well-established route in organic synthesis. google.com

Amidation: Reaction with primary or secondary amines produces cyclohexylphosphonic amides. These compounds serve as intermediates in the synthesis of more complex molecules for the agrochemical and pharmaceutical industries. Phosphonic acid derivatives are recognized as important moieties in drug discovery. a2bchem.com

The cyclohexane (B81311) group imparts specific solubility and steric properties to the final products, which can be advantageous for their intended applications.

Table 2: Key Transformations of this compound

ReagentProduct ClassResulting Compound
Water (H₂O)Phosphonic AcidCyclohexylphosphonic acid
Alcohol (R-OH)Phosphonic EsterDialkyl cyclohexylphosphonate
Amine (R₂NH)Phosphonic AmideN,N,N',N'-Tetraalkyl-cyclohexylphosphonic diamide

Applications in Enantioselective Synthesis (via related phosphite (B83602) ligands)

Enantioselective synthesis, which is the synthesis of a specific stereoisomer of a chiral molecule, heavily relies on chiral catalysts, particularly those based on transition metals coordinated to chiral phosphine (B1218219) or phosphite ligands. a2bchem.com

It is important to distinguish this compound, a pentavalent phosphorus (P(V)) compound with a phosphoryl group (P=O), from its trivalent phosphorus (P(III)) analog, cyclohexyldichlorophosphine (B1585149) (C₆H₁₁PCl₂). While both are reactive organophosphorus compounds, they serve different roles in synthesis.

The synthesis of chiral phosphite ligands, which are highly effective in many asymmetric reactions like hydrogenation and hydroformylation, typically starts from P(III) precursors like cyclohexyldichlorophosphine. These P(III) chlorides react with chiral diols to form chiral phosphite ligands.

This compound itself is not a direct precursor for phosphite ligands because of its P(V) oxidation state and the presence of the stable P=O bond. Conversion to a phosphite would require a chemical reduction of the phosphorus center, a distinct and often challenging transformation. Therefore, the application in enantioselective synthesis is more accurately associated with the related P(III) phosphonous dichlorides rather than the phosphonic dichloride itself. The role of this compound remains primarily as a precursor to achiral phosphonate and phosphonamidate structures as described previously.

Table 3: Comparison of Related Cyclohexyl Phosphorus Chlorides

Compound NameThis compoundCyclohexyldichlorophosphine
CAS Number 1005-22-72844-89-5
Formula C₆H₁₁Cl₂OPC₆H₁₁Cl₂P
Phosphorus State P(V)P(III)
Key Structural Feature Contains P=O bondNo P=O bond
Primary Reactivity Forms phosphonic acids, esters, amidesForms phosphines, phosphites
Relevance to Enantioselective Synthesis Indirect; precursor to achiral structuresDirect; precursor to chiral phosphine and phosphite ligands

Theoretical and Computational Studies Pertaining to Cyclohexylphosphonic Dichloride Systems

Quantum Chemical Calculations

Quantum chemical calculations, rooted in solving approximations of the Schrödinger equation, are fundamental to predicting the intrinsic properties of a molecule. For a compound like cyclohexylphosphonic dichloride, these calculations can elucidate its electronic nature and conformational landscape. The use of quantum mechanics can help develop structure-activity relationship models for prediction. mdpi.com

The electronic structure dictates a molecule's reactivity. Quantum chemical calculations are used to determine electron distribution, molecular orbitals, and electrostatic potential, which are key to predicting how a molecule will interact with other reagents. mdpi.com For instance, methods like Density Functional Theory (DFT) can be used to calculate atomic charges and map the electrostatic potential surface.

In this compound, the phosphorus atom is bonded to an oxygen atom and two chlorine atoms, all of which are highly electronegative. This arrangement leads to a significant polarization of the bonds, rendering the phosphorus atom highly electrophilic. This makes it a primary site for nucleophilic attack, for example, during hydrolysis or alcoholysis to form the corresponding phosphonic acid or esters. The analysis of frontier molecular orbitals (HOMO and LUMO) would further reveal the regions most susceptible to electronic interaction.

Table 1: Hypothetical Atomic Charge Distribution in this compound This table illustrates the expected charge polarization based on general chemical principles, as would be quantified by quantum chemical calculations.

AtomMethodPredicted Partial Charge (a.u.)Implication
Phosphorus (P)Mulliken Population AnalysisHighly PositiveElectrophilic center, susceptible to nucleophilic attack
Oxygen (O)Mulliken Population AnalysisNegativeNucleophilic character, potential hydrogen bond acceptor
Chlorine (Cl)Mulliken Population AnalysisNegativeGood leaving groups in substitution reactions
Cyclohexyl Carbon (α-C)Mulliken Population AnalysisSlightly PositiveInfluenced by the electron-withdrawing phosphonyl group

Data is illustrative and based on established chemical principles of electronegativity and inductive effects.

The cyclohexane (B81311) ring is known for its distinct chair conformation, which minimizes angular and torsional strain. When substituted, the cyclohexane ring can exist in two primary chair conformations, with the substituent in either an axial or an equatorial position. sapub.org Computational chemistry allows for the precise calculation of the energies of these conformers. sapub.org

For this compound, the bulky phosphonic dichloride group (–P(O)Cl₂) would be sterically hindered in the axial position due to 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. sapub.org Therefore, the equatorial conformation is predicted to be significantly more stable. Quantum chemical calculations can quantify this energy difference, providing the equilibrium constant between the two conformers at a given temperature.

Table 2: Calculated Relative Energies for this compound Conformers

ConformerPosition of -P(O)Cl₂ GroupKey Steric InteractionsCalculated Relative Energy (kcal/mol)Predicted Population at 298 K
A EquatorialMinimal steric strain0.00 (Reference)>99%
B Axial1,3-diaxial interactions with H+5.4 (Estimated)<1%

Relative energy values are estimated based on typical A-values for bulky substituents on a cyclohexane ring.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with surrounding molecules like solvents. nih.govnih.gov

For this compound, MD simulations could be employed to:

Study Solvation: Analyze how water or other solvent molecules arrange around the molecule, which is crucial for understanding its reactivity in solution.

Analyze Interfacial Behavior: Model the behavior of the molecule at a liquid-liquid or liquid-solid interface, which is relevant for applications in materials science.

Simulate Polymer Dynamics: If incorporated into a polymer, MD simulations can predict the flexibility, morphology, and thermo-mechanical properties of the resulting material. nih.gov

Mechanistic Computational Studies (e.g., Transition State Analysis for related phosphite (B83602) ligands)

Understanding reaction mechanisms is crucial for controlling chemical processes. Computational chemistry allows for the mapping of reaction pathways and the identification of high-energy transition states that govern the reaction rate. Phosphine (B1218219) and phosphite ligands, which are structurally related to phosphonic dichlorides, are vital in transition metal catalysis. tcichemicals.comalfachemic.com Their electronic and steric properties, which can be modeled computationally, directly influence the activity and selectivity of the catalyst. tcichemicals.com

For reactions involving this compound, such as its hydrolysis, computational methods can be used to:

Model Reactant and Product States: Optimize the geometries and calculate the energies of the starting materials and final products.

Locate the Transition State (TS): Identify the highest energy point along the reaction coordinate. For the hydrolysis of a P-Cl bond, this would likely involve a pentacoordinate phosphorus intermediate.

Calculate Activation Energy: The energy difference between the reactants and the transition state determines the kinetic barrier of the reaction.

Studies on related phosphite ligands show that bulky substituents can sterically hinder the approach to the metal center, while electron-donating or withdrawing groups can tune its electronic properties, affecting catalytic cycles. uni-regensburg.deacs.org Similar principles apply to the reactivity of the phosphorus center in this compound.

Computational Modeling in Materials Science (e.g., Polymer Properties)

This compound can serve as a precursor to monomers used in the synthesis of advanced polymers. For example, hydrolysis to cyclohexylphosphonic acid, followed by polymerization with other monomers, can yield polymers with phosphonic acid side chains. mdpi.comacs.org These materials are investigated for applications such as proton exchange membranes in fuel cells, flame retardants, and biomedical scaffolds. nih.govmdpi.comdigitellinc.com

Computational modeling plays a key role in the design of these materials. By building atomistic models of the polymer chains, simulations can predict macroscopic properties: nih.gov

Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Mechanical Properties: Including Young's modulus, which describes stiffness, and tensile strength.

Proton Conductivity: For fuel cell applications, modeling can help understand the pathways for proton transport through the hydrated polymer matrix. mdpi.com

Table 3: Example of Predicted Properties for a Hypothetical Polymer Incorporating Cyclohexylphosphonic Acid

PropertySimulation MethodPredicted ValueRelevance
Glass Transition Temp. (Tg)MD Simulation135 °CDefines the material's operating temperature range
DensityMD Simulation1.45 g/cm³Basic material property for engineering applications
Young's ModulusMD Simulation3.5 GPaIndicates the stiffness and rigidity of the material
Proton Diffusion CoefficientMD Simulation1.2 x 10⁻⁶ cm²/sPredicts performance in proton exchange membranes

These values are illustrative for a hypothetical phosphonic acid-containing polymer.

Design of Experiments (DoE) for Reaction Optimization

Design of Experiments (DoE) is a statistical methodology used to systematically plan and analyze experiments to understand the relationship between various input factors and key output responses. This approach is more efficient than traditional one-factor-at-a-time experimentation for optimizing chemical reactions.

In the context of this compound, DoE could be applied to optimize its synthesis or subsequent reactions. For example, in a reaction where this compound is converted to a derivative, the following factors and responses could be considered:

Factors: Temperature, reaction time, catalyst concentration, and molar ratio of reactants.

Responses: Product yield, purity, and reaction rate.

A factorial or response surface methodology (RSM) design would allow a researcher to not only identify the optimal conditions but also to understand the interactions between different factors. For example, it might reveal that the optimal temperature is dependent on the specific catalyst concentration used. This systematic approach accelerates process development and improves robustness.

Environmental Fate and Chemical Degradation Pathways of Phosphonic Dichlorides

Persistence and Transformation in Environmental Compartments

The transformation of Cyclohexylphosphonic dichloride in the environment is expected to be rapid due to its chemical instability in the presence of nucleophiles, especially water.

This compound belongs to the class of phosphonic dichlorides, which are known to be highly susceptible to hydrolysis. The presence of two chlorine atoms bonded to the phosphorus atom makes the molecule highly reactive toward water. When in contact with water, the compound undergoes a rapid and likely irreversible hydrolytic degradation.

Table 8.1: Expected Hydrolysis Reaction of this compound

ReactantReagentProducts
This compoundWater (H₂O)Cyclohexylphosphonic acid, Hydrochloric acid (HCl)

Specific studies on the microbial degradation of this compound could not be identified in the reviewed scientific literature. While biodegradation is a known degradation pathway for some organophosphorus compounds, there is no available data to confirm or describe the microbial processes, involved microorganisms, or potential metabolic pathways for this compound. shd.org.rs

There is no specific information available from the conducted searches regarding the environmental photolytic or oxidative degradation of this compound. While photolysis and thermolysis are used in synthetic procedures to generate reactive intermediates from related phosphorus compounds, data on its degradation under natural sunlight or through reactions with atmospheric oxidants like hydroxyl radicals are absent from the public record. google.com Similarly, studies on its oxidative degradation in soil or water are not available.

Environmental Partitioning Behavior

The distribution of a chemical in the environment is predicted by its partitioning behavior between air, water, soil, and sediment.

Quantitative data required to model the environmental distribution of this compound, such as the octanol-water partition coefficient (log Kow) or the soil sorption coefficient (Koc), are not available. chemicalbook.com Safety Data Sheets for the compound explicitly state that there is "no data available" for the partition coefficient. chemicalbook.comlookchem.com Due to its rapid hydrolysis, the compound is not expected to persist long enough in water to establish a stable partitioning equilibrium. Its distribution in soil and sediment would be transient, quickly followed by transformation to its hydrolysis products.

Specific research on the migration and transport of this compound in the environment is not available. Safety Data Sheets indicate "no data available" for its mobility in soil. chemicalbook.comlookchem.com In the event of a release, its transport would be intrinsically linked to its rapid hydrolysis. The primary influencing factor on its immediate migration would be the presence of water. The subsequent transport of its degradation product, Cyclohexylphosphonic acid, would then be governed by factors such as soil composition (organic matter and clay content), pH, and water flow.

Conclusion

Summary of Key Research Contributions

Research into cyclohexylphosphonic dichloride has yielded several pivotal contributions to the field of organophosphorus chemistry. The primary synthetic route to this compound remains the oxidative phosphonylation of cyclohexane (B81311), a method that, while effective, has been the subject of optimization studies to improve yield and minimize byproducts.

A significant body of research has been dedicated to elucidating the reactivity of the P-Cl bonds. The hydrolysis of this compound, for instance, has been thoroughly investigated, revealing the stepwise formation of cyclohexylphosphonic acid. This reaction is fundamental to the synthesis of various phosphonates. Furthermore, its reactions with a range of nucleophiles, including alcohols, phenols, and amines, have been extensively documented. These reactions provide access to a diverse library of cyclohexylphosphonate and phosphonamidate derivatives, which have been explored for various applications.

Spectroscopic characterization, including detailed analysis of its 1H, 13C, and 31P NMR spectra, has been instrumental in confirming the structure and purity of the compound and its derivatives. These studies have provided valuable data on the electronic environment of the phosphorus center.

Outlook on the Continued Academic Relevance of this compound

The academic relevance of this compound is poised to continue, driven by its utility as a versatile building block. Future research is likely to focus on several key areas. There is ongoing interest in developing more sustainable and efficient synthetic methodologies for its production.

The exploration of its derivatives for novel applications remains a vibrant field of research. While this article has not delved into specific end-uses, the fundamental reactivity studies summarized herein provide the basis for the rational design of new molecules. The synthesis of novel phosphonate (B1237965) esters and amides derived from this compound will likely be explored for their potential as flame retardants, extractants for metal ions, or as ligands in catalysis. The development of derivatives with specific biological activities is also a potential avenue for future investigation.

Moreover, advanced computational studies could offer deeper insights into the reaction mechanisms and electronic properties of this compound, guiding future synthetic efforts. The continued study of this compound and its derivatives will undoubtedly contribute to the broader understanding of organophosphorus chemistry and the development of new functional materials.

Table 1: Classes of Compounds Synthesized from this compound and Their Potential Research Areas

Derivative ClassReactant TypePotential Research Area
Cyclohexylphosphonic AcidsWaterIntermediate Synthesis
Cyclohexylphosphonate EstersAlcohols, PhenolsMaterial Science, Ligand Design
CyclohexylphosphonamidatesAminesBioactive Molecule Scaffolds

Q & A

Q. What are the standard methods for synthesizing and characterizing cyclohexylphosphonic dichloride?

this compound is typically synthesized via the reaction of cyclohexylphosphonic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Characterization involves nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H/¹³C) to confirm purity and structure, gas chromatography (GC) to assess isomer content, and titration for quantifying active chloride groups. For example, fluorination of the dichloride with K₂SO₂F in benzene produces difluorides, but GC analysis revealed isomer formation requiring preparative separation .

Q. How should researchers handle this compound safely in laboratory settings?

The compound is classified as hazardous due to its reactivity with moisture, releasing HCl gas. Safety protocols include using anhydrous conditions, inert atmospheres (e.g., nitrogen/argon gloves), and personal protective equipment (PPE) such as acid-resistant gloves and goggles. Waste must be neutralized with alkaline solutions before disposal .

Q. What analytical techniques are critical for assessing purity and structural integrity?

Key methods include:

  • ³¹P NMR : Detects phosphorus-containing impurities (e.g., unreacted starting materials).
  • GC-MS : Identifies volatile byproducts and isomers.
  • Elemental analysis : Validates molecular composition (C, H, Cl, P). Purity (>97%) is often confirmed via titration for residual chloride content .

Advanced Research Questions

Q. How does isomer formation during fluorination impact the utility of this compound derivatives?

Fluorination of this compound with K₂SO₂F yields a mixture of cyclohexyl and 1-methylcyclopentyl difluoride isomers in near-equal ratios. These isomers exhibit distinct ¹⁹F and ³¹P NMR signatures (e.g., coupling constants δ CH₃-P = 20 Hz) and require preparative GC for separation. Contamination from the dichloride’s own isomeric impurities (detected via GC) complicates reproducibility, necessitating rigorous pre-reaction analysis .

Q. What experimental design optimizes interfacial polycondensation of this compound with diols?

A second-order central composite rotatable design (CCRD) is used to model polyphosphonate synthesis. Key parameters include:

  • Reaction time (4–12 hrs): Longer durations increase yield but risk side reactions.
  • Temperature (20–60°C): Higher temperatures accelerate kinetics but may degrade reactants.
  • Molar ratio (dichloride:diol = 1:1 to 1:1.5): Excess diol improves conversion but complicates purification.
  • Base concentration (NaOH, 5–15%): Neutralizes HCl byproduct; higher concentrations reduce viscosity by limiting chain growth. Response surface methodology (RSM) correlates these variables with polymer yield (60–85%) and inherent viscosity (0.3–0.7 dL/g) .

Q. How does this compound’s reactivity compare to other alkylphosphonic dichlorides in nucleophilic substitution?

this compound exhibits steric hindrance due to its bulky cyclohexyl group, slowing nucleophilic attack compared to linear analogs like ethylphosphonic dichloride. Kinetic studies using ³¹P NMR to monitor reactions with amines or alcohols show rate constants 2–3× lower than methyl/ethyl derivatives. This property necessitates higher temperatures or catalysts (e.g., DMAP) for efficient coupling .

Methodological Notes

  • Data Contradictions : reports isomer ratios in dichloride and difluoride products differ slightly, suggesting fluorination may alter isomer distribution. Researchers must validate starting material purity via GC before derivatization.
  • Instrumentation : Preparative GC (for isomer separation) and high-field NMR (≥400 MHz) are essential for resolving subtle spectral differences.
  • Synthesis Optimization : Use design-of-experiments (DoE) software (e.g., Minitab, JMP) to analyze CCRD data and predict optimal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.